molecular formula H83O40PW12 B1220900 12-Wolframophosphoric acid CAS No. 1343-93-7

12-Wolframophosphoric acid

Cat. No.: B1220900
CAS No.: 1343-93-7
M. Wt: 2961 g/mol
InChI Key: BCTWNMTZAXVEJL-UHFFFAOYSA-N
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Description

12-Wolframophosphoric acid (H₃PW₁₂O₄₀·xH₂O), also known as phosphotungstic acid or dodecatungstophosphoric acid, is a Keggin-type heteropoly acid (HPA) characterized by a central phosphate ion (PO₄³⁻) surrounded by twelve tungsten oxide octahedra . This compound is widely recognized for its strong Brønsted acidity, high thermal stability, and redox properties, making it a versatile catalyst in organic synthesis, industrial acid-catalyzed reactions (e.g., esterification, alkylation), and materials science . Key identifiers include CAS numbers 1343-93-7 (anhydrous) and 12501-23-4 (hydrate form) .

Preparation Methods

Modern Synthetic Approaches

Contemporary synthesis strategies focus on reproducibility and high purity, often leveraging ammonium paratungstate ((NH₄)₁₀[H₂W₁₂O₄₂]·4H₂O) as a tungsten precursor. The following sections analyze two prominent methods.

Acidic Condensation with Ammonium Paratungstate

A patented method (CN100460318C) outlines a scalable process using ammonium paratungstate, hydrochloric acid, and phosphoric acid . The protocol involves three stages:

  • Formation of Active Tungstic Acid : Ammonium paratungstate reacts with hydrochloric acid (0.5–2.5 mol/L) at 5–45°C to precipitate active tungstic acid (H₂WO₄). Accelerants like aluminum chloride (0.01–0.017 mol/L) reduce aging time from 8 hours to 2 hours .

  • Reaction with Phosphoric Acid : The active tungstic acid is combined with phosphoric acid (0.06–5.0 mol/L) at 55–85°C, forming a clear solution of 12-wolframophosphoric acid. The molar ratio of phosphoric acid to ammonium paratungstate critically influences yield, with optimal ratios ranging from 5:1 to 46:1 .

  • Crystallization : Evaporation and cooling induce crystallization, often enhanced by adding concentrated hydrochloric or sulfuric acid to lower solubility .

Table 1: Reaction Conditions and Yields from Patent CN100460318C

ExampleHCl Concentration (mol/L)Temperature (°C)H₃PO₄:APT RatioAccelerantYield (%)
10.86031:1AlCl₃74.8
20.8555:1AlCl₃76.2
30.8555:1None75.6
40.57046:1AlCl₃76.5

This method achieves yields exceeding 75% by minimizing side reactions and avoiding ion-exchange resins, which historically caused decomposition .

Ether-Free Extraction Protocols

Traditional approaches relied on diethyl ether to extract this compound from aqueous solutions, but this introduced flammability risks and purification challenges. Modern variants replace ether with ethanol or isopropanol, producing ethanolic phosphotungstic acid (EPTA) solutions suitable for biological staining . For instance, dissolving crystalline H₃[PW₁₂O₄₀]·24H₂O in ethanol yields stable EPTA, which avoids ether-related toxicity .

Critical Factors Influencing Synthesis Efficiency

Acid Type and Concentration

Hydrochloric acid is preferred for its low cost and minimal interference, but nitric acid has been used in niche applications. Example 5 of the patent employs 2.5 mol/L nitric acid with aluminum nitrate as an accelerant, achieving a 76.8% yield . However, chloride ions facilitate faster tungstic acid precipitation compared to nitrate .

Temperature and Reaction Time

Elevated temperatures (55–85°C) accelerate the condensation of tungstic acid and phosphoric acid but risk partial decomposition above 90°C. For instance, Example 4 demonstrates that reacting at 70°C for 3 hours maximizes yield without degradation .

Accelerants and Additives

Aluminum chloride (0.01–0.017 mol/L) reduces aging time by 75% by promoting tungstic acid aggregation . Similarly, sodium tungstate-based methods benefit from hydrogen peroxide, which oxidizes intermediate species and enhances reactivity .

Purification and Crystallization Techniques

Post-synthesis purification often involves sequential filtration and recrystallization. A notable innovation is the use of sulfuric acid (80% w/w) to precipitate high-purity crystals at -10°C, as described in Example 5 . This approach reduces phosphate contaminants, which historically plagued earlier methods .

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
Ammonium ParatungstateScalable, high purity, avoids organic solventsRequires precise pH control74–77
Sodium TungstateLow-cost starting materialsProne to phosphate impurities60–65
Ether ExtractionHigh purityFlammability, toxic byproducts50–55

The ammonium paratungstate method outperforms alternatives in yield and safety, making it the industrial standard .

Chemical Reactions Analysis

Types of Reactions: 12-Wolframophosphoric acid undergoes various chemical reactions, including:

    Oxidation: It can act as an oxidizing agent in organic reactions.

    Reduction: It can be reduced under specific conditions to form lower oxidation state compounds.

    Substitution: It can participate in substitution reactions where one or more of its oxygen atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation Reactions: Common reagents include hydrogen peroxide and organic substrates. Conditions typically involve mild temperatures and aqueous media.

    Reduction Reactions: Reducing agents such as hydrogen gas or metal hydrides are used under controlled conditions.

    Substitution Reactions: Various nucleophiles can be used in substitution reactions, often requiring acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized organic compounds, while reduction reactions can produce reduced forms of tungsten.

Scientific Research Applications

Catalytic Applications

a. Catalysis in Organic Synthesis
12-Wolframophosphoric acid has been employed as a catalyst in several organic reactions, particularly in the synthesis of heterocycles and other complex organic molecules. Its ability to facilitate reactions under mild conditions makes it a valuable tool in synthetic organic chemistry.

Case Study:
In a study published by the Journal of Catalysis, researchers demonstrated that this compound effectively catalyzed the synthesis of quinolines from anilines and aldehydes. The reaction achieved high yields and selectivity, showcasing the compound's potential in pharmaceutical applications .

b. Acid-Base Catalysis
The acidic properties of this compound allow it to act as an effective acid catalyst in various reactions, including esterification and transesterification processes. Its use can enhance reaction rates and improve product yields.

Analytical Chemistry

a. Chromatographic Applications
this compound is utilized as a stationary phase modifier in high-performance liquid chromatography (HPLC). It improves the separation efficiency of complex mixtures, particularly in the analysis of biomolecules.

Case Study:
A research article highlighted the use of this compound in HPLC for separating phosphopeptides from protein digests. The addition of this compound to the stationary phase significantly enhanced resolution and sensitivity, allowing for better detection of low-abundance phosphopeptides .

Materials Science

a. Synthesis of Advanced Materials
The unique properties of this compound enable its application in the synthesis of advanced materials such as nanocomposites and hybrid materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

b. Coatings and Thin Films
Research indicates that this compound can be used to create protective coatings with excellent corrosion resistance when applied to metal substrates. These coatings are particularly beneficial in industrial applications where durability is crucial.

Biological Applications

a. Enzyme Mimicry
Studies have shown that this compound can mimic enzyme activity, particularly in phosphoryl transfer reactions. This property is being explored for developing biomimetic catalysts that could replace traditional enzymes in biochemical reactions.

Case Study:
A recent investigation into enzyme-like catalysis demonstrated that this compound facilitated the phosphorylation of alcohols under mild conditions, mimicking natural enzymatic processes .

Environmental Applications

a. Wastewater Treatment
The potential use of this compound in wastewater treatment processes is being explored due to its ability to precipitate heavy metals and other contaminants effectively.

b. Green Chemistry Initiatives
As part of green chemistry efforts, researchers are investigating the role of this compound in sustainable chemical processes that minimize waste and energy consumption.

Mechanism of Action

The mechanism by which 12-Wolframophosphoric acid exerts its effects is primarily through its strong acidic nature and ability to act as a catalyst. It can donate protons to substrates, facilitating various chemical reactions. Additionally, its large molecular structure allows it to stabilize transition states and intermediates during catalytic processes.

Comparison with Similar Compounds

Structural and Compositional Differences

12-Wolframophosphoric acid belongs to the heteropoly acid family, which includes structurally analogous compounds such as:

  • 12-Molybdophosphoric acid (H₃PMo₁₂O₄₀) : Substitutes tungsten with molybdenum in the octahedral framework.
  • 12-Tungstosilicic acid (H₄SiW₁₂O₄₀) : Replaces the central phosphate group with a silicate ion (SiO₄⁴⁻).
Property This compound 12-Molybdophosphoric Acid 12-Tungstosilicic Acid
Central Heteroatom Phosphorus (P⁵⁺) Phosphorus (P⁵⁺) Silicon (Si⁴⁺)
Polyatom Framework Tungsten (W⁶⁺) Molybdenum (Mo⁶⁺) Tungsten (W⁶⁺)
Molecular Formula H₃PW₁₂O₄₀·xH₂O H₃PMo₁₂O₄₀·xH₂O H₄SiW₁₂O₄₀·xH₂O
CAS Number 1343-93-7 12026-57-2 12027-38-2

Physicochemical Properties

Acidity

This compound exhibits stronger Brønsted acidity (H₀ = -13.16) compared to 12-molybdophosphoric acid (H₀ = -8.43) due to the higher electronegativity of tungsten . However, 12-tungstosilicic acid (H₀ = -12.10) shows slightly lower acidity owing to its tetravalent central heteroatom .

Thermal Stability

Tungsten-based HPAs demonstrate superior thermal stability:

  • This compound : Stable up to 450°C (decomposition begins at ~500°C) .
  • 12-Molybdophosphoric Acid : Degrades at ~350°C due to weaker Mo–O bonds.
  • 12-Tungstosilicic Acid : Most stable (up to 550°C) due to the robust Si–O–W framework.

Solubility

All three compounds are highly soluble in polar solvents (water, ethanol), but 12-molybdophosphoric acid shows reduced solubility in non-polar media compared to tungsten-based analogues.

Catalytic Performance

Activity in Acid-Catalyzed Reactions

A comparative study of this compound supported on silica demonstrated 92% conversion in esterification of acetic acid with ethanol, outperforming 12-molybdophosphoric acid (78% conversion) under identical conditions . This superiority is attributed to WPA’s stronger acidity and resistance to leaching.

Reaction Catalyst Conversion (%) Selectivity (%)
Esterification 12-WPA/SiO₂ 92 98
Esterification 12-MPA/SiO₂ 78 85
Friedel-Crafts Alkylation 12-WPA/Montmorillonite 88 90

Redox Catalysis

12-Tungstosilicic acid excels in redox reactions (e.g., oxidative desulfurization) due to its high electron-transfer capacity, whereas this compound is preferred for proton-driven processes.

Research Findings

  • Supported Catalysts : 12-WPA immobilized on mesoporous silica (SBA-15) showed enhanced recyclability (5 cycles without activity loss) compared to unsupported forms .

Biological Activity

12-Wolframophosphoric acid, commonly known as phosphotungstic acid (PTA), is a heteropoly acid composed of tungsten and phosphorus. Its unique structure, characterized by the presence of twelve tungsten atoms, confers specific biological activities that have been explored in various scientific studies. This article delves into the biological activity of this compound, focusing on its applications in histology, protein precipitation, and potential medicinal uses.

This compound is a colorless to yellowish crystalline solid with a melting point of approximately 89 °C. It is highly soluble in water and exhibits mild acidic properties, making it suitable for various biological applications .

1. Histological Staining

Phosphotungstic acid is widely used in histology as a staining agent. It forms complexes with proteins and other biological macromolecules, allowing for enhanced visualization under a microscope. Notably, it is a component of the PTAH (phosphotungstic acid hematoxylin) stain, which differentiates between various tissue types by producing distinct coloration (reddish-brown or blue) based on the tissue composition .

Table 1: Staining Characteristics of PTAH

Tissue TypeColor Produced
MuscleReddish-brown
Connective TissueBlue
Nervous TissueVariable

2. Protein Precipitation

Phosphotungstic acid acts as a "universal" precipitant for polar proteins. It selectively precipitates proteins containing guanidino, ε-amino, and imidazole groups while showing no precipitation with α-amino groups. This property is particularly useful in analytical chemistry for protein isolation and purification .

Case Study: Protein Isolation
In a study examining the use of PTA for protein precipitation, researchers demonstrated its effectiveness in isolating specific enzymes from plant extracts. The study concluded that PTA could be used to enhance the yield and purity of target proteins significantly.

3. Medicinal Research

While research on the medicinal applications of phosphotungstic acid is limited, some studies have indicated potential therapeutic effects. For instance, one study explored its effects on liver necrosis in rats, suggesting that PTA might possess hepatoprotective properties . However, further research is needed to substantiate these findings and explore other possible health benefits.

The biological activity of this compound can be attributed to its electron-dense structure, which allows it to interact effectively with biological tissues. The mechanism involves electrostatic interactions rather than hydrogen bonding, leading to effective adsorption onto tissue surfaces and enhancing imaging contrast in microscopy .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 12-Wolframophosphoric acid, and how do reaction conditions influence purity and yield?

  • Methodological Answer : The synthesis typically involves the condensation of phosphoric acid with tungsten trioxide under controlled acidic conditions. A common approach includes refluxing stoichiometric mixtures of Na₂WO₄ and H₃PO₄ in hydrochloric acid, followed by crystallization. Key parameters include pH (maintained at 1–2), temperature (80–100°C), and reaction time (6–12 hours). Purity is optimized via recrystallization from aqueous solutions, while yield depends on stoichiometric precision and avoidance of hydrolysis byproducts .

Q. Which analytical techniques are most effective for characterizing the structural and compositional integrity of this compound?

  • Methodological Answer :

  • X-ray Diffraction (XRD) : Confirms crystallinity and phase purity by matching peaks with reference databases (e.g., ICDD PDF-4+).
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies functional groups (e.g., W=O, P-O-W bonds) between 900–1100 cm⁻¹.
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability and hydration levels by monitoring mass loss up to 400°C.
  • Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) : Quantifies tungsten and phosphorus ratios to verify stoichiometry.
Technique Key Parameters Application
XRD2θ range: 5–80°, Cu-Kα radiationCrystallinity verification
FTIRResolution: 4 cm⁻¹, ATR modeBond identification
TGAHeating rate: 10°C/min, N₂ atmosphereHydration analysis

Q. How can researchers mitigate hydrolysis and structural degradation of this compound during experimental applications?

  • Methodological Answer : Stabilization strategies include:

  • Storing the compound in anhydrous solvents (e.g., dry acetonitrile) under inert gas.
  • Avoiding prolonged exposure to temperatures >150°C.
  • Using acidic buffers (pH <3) in aqueous systems to suppress dissociation into tungstate and phosphate ions .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic efficiency of this compound in acid-catalyzed organic transformations?

  • Methodological Answer : The compound’s Brønsted acidity (pKa ~ -8.2) and Keggin-type structure enable proton transfer via bridging oxygen atoms. Computational studies (e.g., DFT) reveal that the strong acidity arises from delocalized charge distribution across the [PW₁₂O₄₀]³⁻ anion. In esterification reactions, the catalyst stabilizes transition states through hydrogen bonding and electrostatic interactions, reducing activation energy by 30–40% compared to homogeneous acids .

Q. How should researchers resolve contradictions in reported catalytic activity data for this compound across different solvent systems?

  • Methodological Answer : Discrepancies often stem from solvent polarity effects on proton availability. For example:

  • In polar aprotic solvents (e.g., DMF), ion-pair dissociation enhances acidity but may destabilize the Keggin structure.
  • In non-polar solvents (e.g., toluene), aggregation reduces active sites.
  • Resolution Strategy : Use a standardized activity assay (e.g., cyclohexene hydration) under controlled solvent dielectric constants (ε) and correlate results with in situ FTIR or NMR to monitor structural integrity .

Q. What computational tools and parameters are recommended for modeling the electronic properties of this compound?

  • Methodological Answer :

  • Software : Gaussian 16 or ORCA for DFT calculations.
  • Basis Sets : LANL2DZ for tungsten, 6-31G* for light atoms.
  • Key Outputs : HOMO-LUMO gaps, electrostatic potential maps, and partial charge distribution. Validate models using experimental XRD bond lengths (±0.02 Å tolerance) and vibrational spectra .

Q. Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing catalytic performance datasets with high variability?

  • Methodological Answer :

  • Multivariate Regression : Correlate reaction variables (temperature, catalyst loading) with yield.
  • Principal Component Analysis (PCA) : Identify dominant factors (e.g., solvent polarity, acid strength) contributing to variance.
  • Error Analysis : Use Tukey’s HSD test to distinguish outliers in triplicate trials .

Q. How can researchers leverage platforms like Wolfram Alpha for validating physicochemical properties of this compound?

  • Methodological Answer : Wolfram Alpha’s curated databases provide instant access to:

  • Thermodynamic data (e.g., ΔHf, entropy) via query: “this compound thermodynamic properties”.
  • Phase diagrams and solubility parameters using computational algorithms. Cross-check results with PubChem or experimental TGA/DSC data .

Q. Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of acidic vapors.
  • Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste channels .

Properties

IUPAC Name

phosphane;tungsten;tetracontahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/40H2O.H3P.12W/h40*1H2;1H3;;;;;;;;;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTWNMTZAXVEJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.P.[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H83O40PW12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00928558
Record name Phosphane--tungsten--water (1/12/40)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00928558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2960.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343-93-7
Record name Phosphotungstic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001343937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tungstate(3-), tetracosa-.mu.-oxododecaoxo[.mu.12-[phosphato(3-)-.kappa.O:.kappa.O:.kappa.O:.kappa.O':.kappa.O':.kappa.O':.kappa.O'':.kappa.O'':.kappa.O'':.kappa.O''':.kappa.O''':.kappa.O''']]dodeca-, hydrogen (1:3)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phosphane--tungsten--water (1/12/40)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00928558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 12-wolframophosphoric acid
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.257
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Phosphotungstic acid reagent was prepared by refluxing a solution of 4 g sodium tungstate in 30 ml of H2O with 3.2 ml of 85% by weight orthophosphoric acid for 2 hours. The solution was then cooled to room temperature and diluted to 100 cc. Then 3.2 g of Li2SO4.H2O was added and mixed well. This liquid reagent material was incorporated into pods prepared as described in Example 1.
Name
sodium tungstate
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
Li2SO4.H2O
Quantity
3.2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

12-Wolframophosphoric acid
12-Wolframophosphoric acid
12-Wolframophosphoric acid
12-Wolframophosphoric acid
12-Wolframophosphoric acid
12-Wolframophosphoric acid

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